molecular formula C16H19N5O4S B127287 Disperse blue 124 CAS No. 15141-18-1

Disperse blue 124

Cat. No.: B127287
CAS No.: 15141-18-1
M. Wt: 377.4 g/mol
InChI Key: HMAJVAFLGGPIPN-UHFFFAOYSA-N
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Description

Disperse blue 124 is a monoazo compound widely used as a dye in the textile industry. It is known for its vibrant blue color and is primarily used to dye synthetic fibers such as polyester, nylon, and acrylic. This compound is also recognized for its role as an allergen, causing textile dermatitis in sensitive individuals .

Mechanism of Action

Target of Action

Disperse Blue 124 is a type of azo dye used in textiles and fabrics to produce dark colors . The primary targets of this compound are synthetic and natural fabrics, including polyester fiber, yarn, cotton, linen, wool, nylon, and acrylic .

Mode of Action

The mode of action of this compound involves the dye’s interaction with the fabric material. The dye molecules are small, planar, and non-ionic, with attached polar functional groups like -NO2 and -CN . These properties allow the dye to slide between the tightly-packed polymer chains of the fabric. The polar groups improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .

Biochemical Pathways

It is known that the dye can cause an allergic reaction in some individuals This suggests that the dye may interact with immune system pathways, leading to an allergic response

Pharmacokinetics

It is known that the dye is only slightly soluble in water . This property could affect its bioavailability and distribution in the environment.

Result of Action

The primary result of the action of this compound is the coloring of fabrics. The dye is also known to cause allergic reactions in some individuals . Symptoms can include skin inflammation and dermatitis . This compound is considered a strong clothing dye sensitizer and an important textile dye allergen .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the dye’s solubility can affect its distribution in the environment and its ability to dye fabrics . Additionally, the dye’s volatility means it can sublime out of the polymer at sufficiently high temperatures . The dye’s allergenic properties can also be influenced by the individual’s immune system and exposure levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse blue 124 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a coupling component to form the azo dye. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, this compound is produced by finely grinding the dye in the presence of a dispersing agent. This mixture is then sold as a paste or spray-dried and sold as a powder. The dyeing process involves dispersing the dye in water with the help of dispersing agents to achieve uniform coloring of synthetic fibers .

Chemical Reactions Analysis

Types of Reactions: Disperse blue 124 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse blue 124 has several scientific research applications:

    Chemistry: Used as a standard dye for the assay of allergy-releasing dyes in textiles.

    Biology: Employed in studies related to textile dermatitis and allergenicity.

    Medicine: Investigated for its potential allergenic effects and mechanisms of action.

    Industry: Widely used in the textile industry for dyeing synthetic fibers.

Comparison with Similar Compounds

Disperse blue 124 is compared with other similar compounds, such as disperse blue 106 and disperse blue 1. While all these compounds are used as dyes, this compound is unique due to its specific allergenic properties and its widespread use in the textile industry. Similar compounds include:

Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAJVAFLGGPIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864562
Record name C.I. Disperse Blue 124
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15141-18-1, 61951-51-7
Record name Disperse Blue 124
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15141-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 124
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disperse blue 124
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Disperse Blue 124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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